3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C22H22ClN5 and its molecular weight is 391.9. The purity is usually 95%.
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Scientific Research Applications
H1-Antihistaminic Activity
Compounds with the triazoloquinazoline backbone have been synthesized and evaluated for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. For example, certain derivatives were found to be equipotent to chlorpheniramine maleate, a standard antihistaminic drug, with minimal sedative effects, suggesting their potential as new H1-antihistaminic agents (Alagarsamy, Shankar, & Murugesan, 2008).
Anticancer Activity
Research on triazoloquinazoline derivatives has also shown promising anticancer properties. Specific derivatives exhibited potent cytotoxic activity against various human cancer cell lines in vitro, indicating the potential for these compounds in developing new anticancer therapies (Ahmed, Ahmed, & Abdelhamid, 2014).
Adenosine Receptor Antagonism
Another study found that 2-amino[1,2,4]triazolo[1,5-c]quinazolines act as potent adenosine receptor antagonists. These compounds showed high affinity for the A3 adenosine receptor, with some derivatives demonstrating selective antagonism, which may be useful in the design of drugs targeting cardiovascular diseases, inflammatory disorders, and cancer (Burbiel et al., 2016).
Antimicrobial and Nematicidal Properties
Triazoloquinazoline derivatives have also been evaluated for their antimicrobial and nematicidal properties. Certain derivatives exhibited significant activity against a range of bacteria and fungi, as well as nematodes, suggesting their potential as new antimicrobial and nematicidal agents (Reddy, Reddy, & Sunitha, 2016).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown potent activity against various bacteria such asE. coli , P. aeruginosa , and S. epidermidis . These compounds have also exhibited antitubercular and anti-HIV activities .
Mode of Action
It’s known that similar compounds interact with their targets, leading to their antimicrobial, antitubercular, and anti-hiv activities . The interaction with these targets results in changes that inhibit the growth of the bacteria or virus, thereby treating the infection.
Biochemical Pathways
It can be inferred that the compound interferes with essential biochemical pathways of the bacteria or virus, leading to their death or inhibition of growth .
Result of Action
The result of the action of this compound is the inhibition of growth or death of the bacteria or virus it targets . This leads to the treatment of the infection caused by these microorganisms.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-cycloheptyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5/c23-16-13-11-15(12-14-16)20-22-25-21(24-17-7-3-1-2-4-8-17)18-9-5-6-10-19(18)28(22)27-26-20/h5-6,9-14,17H,1-4,7-8H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPLFIKFXUZRFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.